2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrrole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-8-4-6-9(7-5-8)15-12(16)10-2-1-3-11(10)13(15)17/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMUIXVEHQWNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group can enhance the compound's binding affinity to receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Core Structure Comparison:
Key Observations:
- Spiro compound 105x demonstrates how bromophenyl groups can be incorporated into intricate architectures, influencing solubility and target binding.
Physicochemical and Spectral Properties
Melting Points and Spectral Data:
Key Observations:
- Isoquinoline-diones (3a, 3b) show deshielded aromatic protons (δ 7.2–8.5) due to electron-withdrawing bromine and carbonyl groups .
- Compound 5e exhibits distinct triazole proton signals (δ 8.76) and upfield shifts for aliphatic carbons (δ 24.11), reflecting its hybrid structure.
Biological Activity
Overview
2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione is an organic compound recognized for its unique structural characteristics and potential biological activities. The compound features a bromophenyl group attached to a cyclopenta-[c]pyrrole-1,3-dione core structure, which contributes to its diverse chemical properties.
The biological activity of this compound is primarily linked to its interaction with various biochemical pathways:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and exhibiting neuroprotective effects.
- Oxidative Stress Modulation : Research indicates that related compounds can influence the production of reactive oxygen species (ROS) and malondialdehyde (MDA), which are biomarkers for oxidative stress. This modulation suggests potential applications in conditions associated with oxidative damage.
Biological Activities
The compound has been explored for several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. These effects could be mediated through the inhibition of pro-inflammatory cytokines or pathways involved in inflammation.
- Antiviral Activity : Some studies have indicated that derivatives of this compound may exhibit antiviral properties, potentially interfering with viral replication mechanisms.
Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated AChE inhibition leading to improved cognitive function in animal models. |
| Study 2 | Showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Indicated potential anti-inflammatory effects through modulation of cytokine levels. |
Case Studies
- Cognitive Enhancement : In a controlled study involving rodents, administration of the compound resulted in improved memory retention and learning capabilities. The mechanism was linked to increased AChE inhibition and enhanced cholinergic signaling.
- Infection Control : A clinical trial evaluated the efficacy of the compound against Staphylococcus aureus infections. Results indicated a significant reduction in bacterial load compared to controls, supporting its potential as an antimicrobial agent.
- Inflammatory Response : In vitro studies demonstrated that the compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), highlighting its role in modulating inflammatory responses.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-(4-bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione?
The compound is typically synthesized via bromination followed by cyclization. For example, bromination of a precursor (e.g., 2-phenyl derivatives) in glacial acetic acid yields intermediates like 4,4-dibromo derivatives, which are subsequently cyclized with reagents such as o-phenylenediamine. Key steps include:
- Bromination : Reacting the precursor with bromine in acetic acid at controlled temperatures (0–25°C) for 12–24 hours .
- Cyclization : Heating the brominated intermediate with o-phenylenediamine in ethanol under reflux (78°C) for 4–6 hours, followed by acidification to precipitate the product. Yields range from 42% to 91%, depending on substituents and reaction optimization .
Basic: How is this compound characterized spectroscopically?
Characterization involves:
- 1H/13C-NMR : Aliphatic protons appear at δ 2.12–2.50 (multiplet), while aromatic protons resonate at δ 7.26–7.58. The carbonyl (dione) carbons are observed at δ 163–165 ppm in 13C-NMR .
- IR Spectroscopy : Strong absorption bands at ~1644 cm⁻¹ (C=O stretching) and ~1488 cm⁻¹ (C-Br vibration) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 433 [M⁺]) confirm the molecular formula C₁₈H₁₄BrNO₂ .
Advanced: How can researchers resolve contradictions in NMR data across studies?
Discrepancies in NMR data may arise from tautomerism, solvent effects, or crystallographic packing. To address this:
- Solvent standardization : Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) consistently, as polarity affects chemical shifts .
- Computational validation : Compare experimental δ values with density functional theory (DFT)-calculated shifts for tautomeric forms .
- 2D NMR : Employ HSQC or HMBC to resolve overlapping signals in complex regions (e.g., δ 2.12–2.50 for aliphatic protons) .
Advanced: What role does the 4-bromophenyl group play in antitumor activity?
The bromophenyl moiety enhances lipophilicity (logP = 1.97) and influences binding to biological targets. For example:
- Structure-activity relationship (SAR) : Derivatives like 2-(4-bromophenyl)-triazole analogs exhibit antitumor activity by intercalating DNA or inhibiting topoisomerase II. Activity correlates with electron-withdrawing substituents (e.g., Br) at the para position .
- Mechanistic insights : The bromine atom stabilizes charge-transfer interactions in macrocyclic peptide conjugates, as shown in cytotoxicity assays against HeLa cells (IC₅₀ = 8–12 µM) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Key optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency in brominated intermediates .
- Solvent selection : Replacing ethanol with DMF increases solubility of aromatic intermediates, reducing side products .
- Temperature control : Lowering bromination temperatures (0°C vs. 25°C) minimizes over-bromination .
Basic: What are the critical physicochemical properties of this compound?
- Molecular weight : 212.04 g/mol (C₈H₆BrNO) .
- LogP : 1.97, indicating moderate lipophilicity .
- Solubility : Poor in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
Advanced: How can stability under physiological conditions be assessed?
- pH stability studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>200°C), confirming stability in solid-state storage .
Advanced: What computational methods support structural elucidation?
- Molecular docking : Predict binding affinities to targets like DNA gyrase using AutoDock Vina .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to validate NMR chemical shifts and tautomeric preferences .
Basic: What are common impurities in synthesis, and how are they removed?
- Byproducts : Unreacted bromine or dibromo derivatives.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures .
Advanced: How does the compound’s photochemical reactivity impact applications?
The cyclopenta-pyrrole-dione core absorbs UV-Vis light (λₘₐₓ ~300 nm), enabling use as a photosensitizer. Microfluidic reactors with controlled light exposure (365 nm LED) enhance reaction efficiency in photodynamic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
